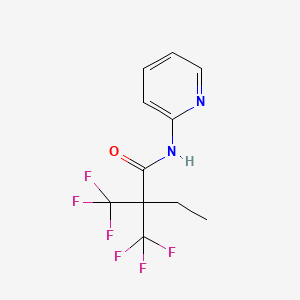
1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MMMP is a member of the pyrrolidinecarboxamide family and has been found to possess several unique properties that make it a promising candidate for various medical applications.
Scientific Research Applications
1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several potential applications in the field of medicine. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various types of cancer and inflammatory diseases. 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammatory diseases. 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to modulate the activity of certain neurotransmitters, which could be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and protect against oxidative stress. 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of using 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new formulations of 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxy-1-methylethyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11(10-21-2)18-9-12(8-15(18)19)16(20)17-13-6-4-5-7-14(13)22-3/h4-7,11-12H,8-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPDDAOKGJMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis(difluoromethyl)-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737652.png)
![3-(3,4-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4737668.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)



![3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4737701.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4737705.png)
![1-(2-fluorophenyl)-4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4737720.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)
![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)
![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)
![8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4737756.png)